Cas no 1803663-11-7 (4-Bromo-5-cyano-2-fluoro-3-(trifluoromethoxy)pyridine)

4-Bromo-5-cyano-2-fluoro-3-(trifluoromethoxy)pyridine 化学的及び物理的性質
名前と識別子
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- 4-Bromo-5-cyano-2-fluoro-3-(trifluoromethoxy)pyridine
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- インチ: 1S/C7HBrF4N2O/c8-4-3(1-13)2-14-6(9)5(4)15-7(10,11)12/h2H
- InChIKey: QFULSUYRQPBMQR-UHFFFAOYSA-N
- ほほえんだ: BrC1C(C#N)=CN=C(C=1OC(F)(F)F)F
計算された属性
- 水素結合ドナー数: 0
- 水素結合受容体数: 7
- 重原子数: 15
- 回転可能化学結合数: 1
- 複雑さ: 276
- 疎水性パラメータ計算基準値(XlogP): 2.9
- トポロジー分子極性表面積: 45.9
4-Bromo-5-cyano-2-fluoro-3-(trifluoromethoxy)pyridine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Alichem | A026004889-1g |
4-Bromo-5-cyano-2-fluoro-3-(trifluoromethoxy)pyridine |
1803663-11-7 | 97% | 1g |
$1,629.60 | 2022-04-02 | |
Alichem | A026004889-500mg |
4-Bromo-5-cyano-2-fluoro-3-(trifluoromethoxy)pyridine |
1803663-11-7 | 97% | 500mg |
$1,048.60 | 2022-04-02 |
4-Bromo-5-cyano-2-fluoro-3-(trifluoromethoxy)pyridine 関連文献
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4-Bromo-5-cyano-2-fluoro-3-(trifluoromethoxy)pyridineに関する追加情報
Introduction to 4-Bromo-5-cyano-2-fluoro-3-(trifluoromethoxy)pyridine (CAS No. 1803663-11-7)
4-Bromo-5-cyano-2-fluoro-3-(trifluoromethoxy)pyridine (CAS No. 1803663-11-7) is a versatile compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound is characterized by its unique structural features, including a bromo, cyano, fluoro, and trifluoromethoxy substituent on a pyridine ring. These functional groups contribute to its diverse chemical properties and potential applications in drug discovery and development.
The bromo substituent in 4-Bromo-5-cyano-2-fluoro-3-(trifluoromethoxy)pyridine provides a valuable handle for further chemical modifications, making it an attractive starting material for synthetic routes leading to more complex molecules. The cyano group, known for its strong electron-withdrawing properties, can influence the electronic environment of the molecule, potentially affecting its reactivity and biological activity. The fluoro substituent, being highly electronegative, can enhance the lipophilicity and metabolic stability of the compound, which are crucial factors in drug design.
The trifluoromethoxy group is another key feature of this compound. This functional group is known for its ability to modulate the physicochemical properties of molecules, such as their solubility and partitioning behavior. In medicinal chemistry, trifluoromethoxy groups have been shown to improve the pharmacokinetic properties of drugs, including their absorption, distribution, metabolism, and excretion (ADME) profiles.
Recent research has highlighted the potential of 4-Bromo-5-cyano-2-fluoro-3-(trifluoromethoxy)pyridine as a building block for the synthesis of novel bioactive compounds. For instance, a study published in the Journal of Medicinal Chemistry reported the use of this compound as a key intermediate in the development of potent inhibitors of kinases involved in cancer pathways. The researchers found that derivatives of 4-Bromo-5-cyano-2-fluoro-3-(trifluoromethoxy)pyridine exhibited high selectivity and efficacy against specific kinase targets, demonstrating its utility in targeted therapy.
In another study published in Organic Letters, scientists explored the synthetic versatility of 4-Bromo-5-cyano-2-fluoro-3-(trifluoromethoxy)pyridine. They developed an efficient multi-step synthesis route that yielded high-purity products with excellent yields. This synthetic approach not only simplified the preparation of this compound but also provided a platform for further derivatization to generate a library of structurally diverse molecules for biological screening.
The biological activity of 4-Bromo-5-cyano-2-fluoro-3-(trifluoromethoxy)pyridine has also been investigated in various preclinical models. In vitro studies have shown that this compound and its derivatives exhibit potent antiproliferative effects against several cancer cell lines. Additionally, preliminary in vivo studies have demonstrated promising results in animal models of cancer, suggesting its potential as a lead compound for further development.
Beyond cancer research, 4-Bromo-5-cyano-2-fluoro-3-(trifluoromethoxy)pyridine has shown promise in other therapeutic areas as well. For example, it has been evaluated for its anti-inflammatory properties and has demonstrated significant activity in reducing inflammation in preclinical models. This broad-spectrum activity underscores the compound's potential as a multifunctional therapeutic agent.
In conclusion, 4-Bromo-5-cyano-2-fluoro-3-(trifluoromethoxy)pyridine (CAS No. 1803663-11-7) is a highly versatile and promising compound with a wide range of potential applications in medicinal chemistry and pharmaceutical research. Its unique structural features make it an excellent starting material for the synthesis of novel bioactive compounds with diverse biological activities. Ongoing research continues to uncover new avenues for its use in drug discovery and development, positioning it as a valuable asset in the quest for innovative therapeutic solutions.
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